An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Dichloro-2-nitroethene
An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Dichloro-2-nitroethene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dichloro-2-nitroethene (CAS No: 6061-04-7) is a halogenated nitroalkene of significant interest in organic synthesis. Its unique electronic structure, arising from the geminal dichloro substituents and the strongly electron-withdrawing nitro group, imparts a high degree of reactivity, making it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 1,1-dichloro-2-nitroethene, with a focus on its synthesis, spectroscopic characterization, and reactivity profile. Particular emphasis is placed on its utility as a potent dienophile in cycloaddition reactions and as an electrophile in nucleophilic substitution reactions. This document is intended to serve as a technical resource for researchers and professionals engaged in synthetic chemistry and drug development.
Introduction
Halogenated nitroalkenes are a class of highly functionalized organic compounds that have garnered considerable attention as versatile intermediates in organic synthesis. The presence of both halogen and nitro functionalities on a carbon-carbon double bond creates a unique electronic environment, rendering the molecule susceptible to a variety of chemical transformations. 1,1-Dichloro-2-nitroethene, in particular, stands out due to the geminal dichloro group at the α-position and the powerful electron-withdrawing nitro group at the β-position. This arrangement makes the β-carbon exceptionally electrophilic and the double bond a potent dienophile.
This guide will delve into the core physical and chemical characteristics of 1,1-dichloro-2-nitroethene, providing a detailed examination of its synthesis, spectroscopic signature, and key reactive pathways. The information presented herein is curated to provide researchers with the foundational knowledge required to effectively utilize this reagent in their synthetic endeavors.
Physical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of a reagent is paramount for its effective use in the laboratory. This section outlines the key physical constants and provides an analysis of the expected spectroscopic data for 1,1-dichloro-2-nitroethene.
Physical Properties
The physical properties of 1,1-dichloro-2-nitroethene are summarized in the table below. These properties are essential for handling, storage, and reaction setup.
| Property | Value | Source |
| CAS Number | 6061-04-7 | [PubChem][1] |
| Molecular Formula | C₂HCl₂NO₂ | [PubChem][1] |
| Molecular Weight | 141.94 g/mol | [PubChem][1] |
| Appearance | Liquid (predicted) | |
| Boiling Point | 379.3 °C at 760 mmHg (Predicted) | [American Elements][2] |
| Density | 1.44 g/cm³ (Predicted) | [American Elements][2] |
Spectroscopic Characterization
The ¹H NMR spectrum of 1,1-dichloro-2-nitroethene is expected to be simple, showing a single resonance for the vinylic proton. Due to the strong electron-withdrawing effects of the two chlorine atoms and the nitro group, this proton will be significantly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, likely between δ 7.0 and 8.5 ppm. For comparison, the vinylic protons of the related 1-chloro-1-nitroethene appear at δ 6.85 and 6.04 ppm.[3]
The proton-decoupled ¹³C NMR spectrum is predicted to show two signals corresponding to the two carbon atoms of the double bond.
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C1 (CCl₂): This carbon, bonded to two chlorine atoms, is expected to have a chemical shift in the range of δ 120-140 ppm. The electronegative chlorine atoms will cause a significant downfield shift.
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C2 (CHNO₂): This carbon, attached to the nitro group and a hydrogen atom, will also be deshielded and is anticipated to resonate in a similar region, likely between δ 130-150 ppm.
The IR spectrum of 1,1-dichloro-2-nitroethene will be characterized by several key absorption bands:
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C=C Stretch: The carbon-carbon double bond stretch is expected to appear in the region of 1600-1640 cm⁻¹.[3]
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NO₂ Stretch: The nitro group will exhibit two strong absorption bands: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.[3]
-
C-Cl Stretch: The carbon-chlorine bond stretches will be visible in the fingerprint region, typically between 600-800 cm⁻¹.[4]
-
=C-H Stretch: The vinylic C-H stretch will appear above 3000 cm⁻¹.[5][6]
The mass spectrum of 1,1-dichloro-2-nitroethene will show a molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The ratio of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. A GC-MS spectrum is available on public databases such as SpectraBase.[7]
Chemical Properties and Reactivity
The reactivity of 1,1-dichloro-2-nitroethene is dominated by the electronic properties of its functional groups. The powerful electron-withdrawing nature of the nitro group, combined with the inductive effect of the two chlorine atoms, renders the β-carbon highly electrophilic and the double bond electron-deficient. This makes it an excellent substrate for cycloaddition and nucleophilic addition/substitution reactions.
Cycloaddition Reactions: A Potent Dienophile
1,1-Dichloro-2-nitroethene is an excellent dienophile in Diels-Alder reactions.[8] The electron-deficient nature of its double bond allows it to readily react with electron-rich dienes to form six-membered rings. A prime example is its reaction with cyclopentadiene.
Caption: Diels-Alder reaction of cyclopentadiene and 1,1-dichloro-2-nitroethene.
This reactivity is analogous to that of similar nitroalkenes, which are well-established dienophiles in [4+2] cycloaddition reactions.[8][9] The reaction with cyclopentadiene is expected to proceed readily, even at moderate temperatures, to yield a bicyclic adduct.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (Representative)
The following is a representative protocol based on similar reactions.[10][11]
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via distillation. Keep the cyclopentadiene on ice.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-dichloro-2-nitroethene (1.0 eq) in a suitable solvent such as toluene or dichloromethane.
-
Addition of Diene: Slowly add freshly prepared cyclopentadiene (1.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature or with gentle heating.
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Nucleophilic Substitution and Addition Reactions
The highly electrophilic β-carbon of 1,1-dichloro-2-nitroethene makes it a prime target for nucleophilic attack. Depending on the nucleophile and reaction conditions, this can lead to either addition across the double bond or substitution of one or both chlorine atoms.
Primary and secondary amines are expected to react readily with 1,1-dichloro-2-nitroethene. The initial nucleophilic attack of the amine at the β-carbon would be followed by elimination of HCl, leading to a formal vinylic nucleophilic substitution product.
Caption: Proposed mechanism for the reaction of 1,1-dichloro-2-nitroethene with a secondary amine.
Thiols, being soft nucleophiles, are also expected to react with 1,1-dichloro-2-nitroethene. The reaction mechanism is likely to be similar to that with amines, involving a nucleophilic attack followed by elimination to yield a vinyl sulfide derivative. The high nucleophilicity of thiols makes them excellent partners in such reactions.[12][13][14]
Synthesis
A reliable synthetic route to 1,1-dichloro-2-nitroethene is crucial for its application in organic synthesis. While a specific, detailed protocol for its preparation is not widely published, a plausible route can be inferred from the synthesis of related halogenated nitroalkenes.
Proposed Synthetic Protocol: Dehydrohalogenation of a Trichloronitroethane Precursor
A likely synthetic approach involves the dehydrochlorination of 1,1,1-trichloro-2-nitroethane.
-
Precursor Synthesis: The precursor, 1,1,1-trichloro-2-nitroethane, can be synthesized via the chlorination of nitroethane.
-
Dehydrohalogenation: Treatment of 1,1,1-trichloro-2-nitroethane with a suitable base, such as a tertiary amine (e.g., triethylamine) or a weaker inorganic base, in an inert solvent would induce the elimination of HCl to form the desired 1,1-dichloro-2-nitroethene.
Caption: Proposed synthetic workflow for 1,1-dichloro-2-nitroethene.
Safety and Handling
1,1-Dichloro-2-nitroethene is classified as a flammable liquid and is toxic if swallowed.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
GHS Hazard Statements:
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Conclusion
1,1-Dichloro-2-nitroethene is a highly reactive and versatile building block in organic synthesis. Its electron-deficient nature makes it a potent dienophile in Diels-Alder reactions and a strong electrophile for nucleophilic attack. While detailed experimental and spectroscopic data are somewhat limited in the public domain, this guide provides a comprehensive overview of its known and predicted properties, along with representative experimental protocols. Further research into the reactivity and applications of this compound is warranted and will undoubtedly uncover new and exciting synthetic methodologies.
References
Sources
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- 2. americanelements.com [americanelements.com]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
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- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. One-step versus two-step mechanism of Diels-Alder reaction of 1-chloro-1-nitroethene with cyclopentadiene and furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 13. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
